2-Oxochroman-4-carboxylic acid
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Overview
Description
2-Oxochroman-4-carboxylic acid is a heterocyclic compound that belongs to the chromanone family This compound is characterized by a chromanone core structure with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxochroman-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst, followed by cyclization and oxidation steps . Another method includes the use of a Michael addition-driven multicomponent reaction, which allows for the derivatization of chromones .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically employ cost-effective and readily available starting materials, along with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroxychroman derivatives.
Substitution: Various substituted chromanones.
Scientific Research Applications
2-Oxochroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid: An intermediate in the synthesis of the drug Fidarestat.
Ethyl coumarin-3-carboxylate: Known for its use in organic synthesis and production of biologically active compounds.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-oxo-3,4-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-9-5-7(10(12)13)6-3-1-2-4-8(6)14-9/h1-4,7H,5H2,(H,12,13) |
InChI Key |
FKGFSOJGPARLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C(=O)O |
Origin of Product |
United States |
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